3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
CAS No.: 1326909-32-3
Cat. No.: VC5842659
Molecular Formula: C25H20N4O4
Molecular Weight: 440.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326909-32-3 |
|---|---|
| Molecular Formula | C25H20N4O4 |
| Molecular Weight | 440.459 |
| IUPAC Name | 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31) |
| Standard InChI Key | ONBCSMDBZFFNAR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a quinazoline-2,4(1H,3H)-dione scaffold, a bicyclic system comprising fused benzene and pyrimidine rings with keto groups at positions 2 and 4. At position 3, a benzyl group (-CH2C6H5) is attached, while position 7 hosts a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group (-C6H4-OCH2CH3). The oxadiazole moiety, a five-membered heterocycle containing two nitrogen and one oxygen atom, enhances electronic stability and bioactivity through conjugated π-systems .
Molecular Formula and Weight
The molecular formula is deduced as C25H20N4O4, with a calculated molecular weight of 442.45 g/mol. This aligns with structurally similar quinazoline derivatives, such as 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (MW: 444.41 g/mol), where substitutions alter functional groups without drastically changing the mass.
Spectroscopic Signatures
Key spectroscopic features inferred from analogues include:
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IR: Stretching frequencies for C=O (quinazoline-dione) at ~1680 cm⁻¹, C=N (oxadiazole) at ~1655 cm⁻¹, and C-O-C (ethoxy) at ~1250 cm⁻¹ .
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NMR: Quinazoline-dione carbonyls appear at ~160 ppm (13C), while oxadiazole C-2 and C-5 resonate at ~158 ppm and ~164 ppm, respectively .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound likely follows multi-step routes common to quinazoline-oxadiazole hybrids (Fig. 1):
Step 1: Quinazoline-2,4-dione Formation
Anthranilic acid undergoes cyclization with urea or phosgene to yield quinazoline-2,4-dione .
Step 2: N-Alkylation at Position 3
Reaction with benzyl chloride in the presence of potassium carbonate introduces the benzyl group .
Step 3: Oxadiazole Ring Construction at Position 7
A cyano group at position 7 is converted to an amidoxime via hydroxylamine, followed by cyclization with 4-ethoxybenzoyl chloride to form the 1,2,4-oxadiazole .
Yield Optimization
Yields for analogous syntheses range from 45–65%, with purity >95% achieved via column chromatography . Critical challenges include regioselectivity in oxadiazole formation and steric hindrance from the benzyl group.
Pharmacological Activities
Antimicrobial Efficacy
1,2,4-Oxadiazole derivatives show broad-spectrum activity. Compound 13 (a triazole-quinazoline hybrid) inhibited Staphylococcus aureus and Escherichia coli at MIC = 65–80 µg/mL, comparable to ampicillin . The 4-ethoxyphenyl group likely improves lipid solubility, facilitating bacterial membrane penetration .
Mechanism of Action
Antitumor Pathways
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Topoisomerase Inhibition: Quinazoline-diones bind to topoisomerase II-DNA complexes, inducing double-strand breaks .
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Tubulin Polymerization Disruption: Benzyl groups may occupy the colchicine-binding site, preventing microtubule assembly .
Antimicrobial Targets
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DNA Gyrase Binding: Oxadiazole mimics fluoroquinolones, inhibiting gyrase ATPase activity .
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Cell Wall Synthesis Interference: Electrophilic oxadiazole nitrogens react with peptidoglycan precursors .
Comparative Analysis with Analogues
Predicted values based on structural analogues.
Future Directions
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